![molecular formula C8H8F3N3 B2526343 N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine CAS No. 1936608-77-3](/img/structure/B2526343.png)
N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine
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Overview
Description
“N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine” is a chemical compound with the CAS Number: 1936608-77-3 . It has a molecular weight of 203.17 .
Molecular Structure Analysis
The InChI code for this compound is1S/C8H8F3N3/c9-8(10,11)5-3-12-7(13-4-5)14-6-1-2-6/h3-4,6H,1-2H2,(H,12,13,14)
. This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine” is a solid at room temperature .Scientific Research Applications
Antiviral Activity
N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine exhibits promising antiviral properties. Researchers have investigated its potential against various viruses, including influenza, herpes simplex, and HIV. The compound’s mechanism of action involves inhibition of viral replication or entry, making it a valuable candidate for antiviral drug development .
Cancer Therapy
This compound has drawn attention in cancer research due to its ability to selectively target cancer cells. It interferes with essential cellular processes, such as DNA synthesis or protein translation, leading to tumor cell death. Researchers explore its efficacy against specific cancer types, including solid tumors and hematological malignancies .
Inflammation Modulation
N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine may play a role in regulating inflammatory responses. By targeting specific pathways (e.g., NF-κB), it could mitigate excessive inflammation associated with autoimmune diseases or chronic inflammatory conditions .
Neurological Disorders
Studies suggest that this compound interacts with neurotransmitter receptors or ion channels, potentially influencing neuronal function. Researchers investigate its effects on neurodegenerative diseases (e.g., Alzheimer’s, Parkinson’s) and neuropathic pain management .
Metabolic Disorders
The compound’s unique structure may impact metabolic pathways, such as lipid metabolism or glucose homeostasis. Researchers explore its potential in treating metabolic syndrome, diabetes, or obesity-related complications .
Novel Drug Delivery Systems
Given its lipophilicity and stability, N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine could serve as a building block for prodrugs or targeted drug delivery systems. Scientists investigate its use in enhancing drug solubility, bioavailability, and tissue-specific delivery .
Mechanism of Action
Mode of Action
The compound interacts with mitochondrial complex I, inhibiting its function . This inhibition disrupts the electron transport chain, leading to a decrease in ATP production. As a result, the energy-dependent processes in the cell are affected, leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the electron transport chain in mitochondria. By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons through this pathway. This disruption leads to a decrease in the proton gradient across the mitochondrial membrane, which in turn affects ATP synthesis .
properties
IUPAC Name |
N-cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3/c9-8(10,11)5-3-12-7(13-4-5)14-6-1-2-6/h3-4,6H,1-2H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDDZBPWWICFNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-5-(trifluoromethyl)pyrimidin-2-amine |
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